molecular formula C18H19N7 B2360662 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 2380143-81-5

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B2360662
CAS No.: 2380143-81-5
M. Wt: 333.399
InChI Key: ZPAVEDUDXRXDJM-UHFFFAOYSA-N
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Description

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-12-20-18(21-13-14)25-10-8-24(9-11-25)17-3-2-16(22-23-17)15-4-6-19-7-5-15/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAVEDUDXRXDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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